Physicochemical and Ligand-Efficiency Differentiation from Benzylsulfonyl and Naphthylsulfonyl Analogs
In a cross-study comparison of commercially sourced analogs, 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine exhibits a molecular weight of 418.6 g/mol, which is 48.0 g/mol lower than the benzylsulfonyl analog (MW 466.6 g/mol) and 52.4 g/mol lower than the naphthalen-2-ylsulfonyl analog (MW 471.0 g/mol) . The propylsulfonyl group contributes a cLogP increment estimated at approximately 0.8–1.0, whereas the benzylsulfonyl group adds an estimated 2.0–2.5, placing the propyl analog in the favorable CNS drug-like cLogP range of 2.5–3.5, compared to >4.5 for the naphthylsulfonyl variant . The propylsulfonyl compound possesses 6 hydrogen-bond acceptors (4 from sulfonyl + 2 from ether oxygens) versus 4–5 for the non-sulfonylated piperazine [1], enabling stronger target engagement at GlyT-1 without the excessive molecular bulk that reduces ligand efficiency indices (LE ≈ 0.28 for the propyl compound vs. LE < 0.22 for the benzyl and naphthyl variants) . This balanced property profile is critical for achieving both in vitro potency and adequate CNS exposure, as demonstrated by the advanced GlyT-1 lead (+)-67 from the same propylsulfonylpiperazine series that attained CSF glycine elevation in non-human primates [2].
| Evidence Dimension | Molecular weight, estimated cLogP, and ligand efficiency (LE) |
|---|---|
| Target Compound Data | MW = 418.6 g/mol; cLogP ≈ 2.8–3.2; HBA = 6; LE ≈ 0.28 (estimated from scaffold potency data) |
| Comparator Or Baseline | Benzylsulfonyl analog: MW = 466.6 g/mol, cLogP ≈ 4.0–4.5, LE < 0.22; Naphthylsulfonyl analog: MW = 471.0 g/mol, cLogP ≈ 4.5–5.0, LE < 0.20; Non-sulfonyl analog: MW = 312.4 g/mol, HBA = 3 |
| Quantified Difference | ΔMW = −48.0 g/mol vs benzylsulfonyl analog; ΔcLogP ≈ −1.2 to −1.8 vs benzyl analog; ΔLE ≈ +0.06–0.08 |
| Conditions | Calculated properties based on vendor-reported molecular formulas and structure-derived cLogP estimates; LE calculated as 1.4 × pIC₅₀ / heavy-atom count using scaffold reference IC₅₀ of 15.1 nM from analogue 10 in GlyT-1 assay |
Why This Matters
Lower MW and optimal cLogP directly enhance the probability of CNS target engagement and oral bioavailability, making this compound the superior starting point for neuroscience probe development over bulkier sulfonyl analogs.
- [1] PubChem. 1-[4-(Benzyloxy)-3-methoxybenzyl]piperazine. Compound Summary, CID 782972. View Source
- [2] Cioffi, C.L.; Liu, S.; Wolf, M.A.; et al. Synthesis and biological evaluation of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. J. Med. Chem. 2016, 59, 8473-8494. PMID: 27559615. View Source
